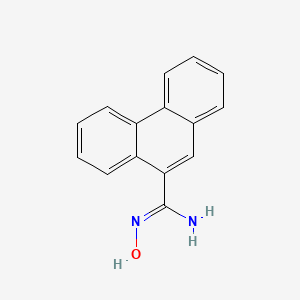

Phenanthrene-9-carboxamidoxime

説明

Contextual Significance of Polycyclic Aromatic Hydrocarbons (PAHs) in Advanced Organic Chemistry

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of two or more fused aromatic rings. wikipedia.orgchemistry-matters.com They are ubiquitous in the environment, primarily formed from the incomplete combustion of organic materials such as coal, oil, and wood. dcceew.gov.au In the realm of advanced organic chemistry, PAHs are significant for several reasons:

Electronic Properties: Their extended π-electron systems give rise to unique electronic and photophysical properties, making them valuable in materials science.

Structural Diversity: The arrangement and number of fused rings lead to a vast array of structures with distinct chemical and physical characteristics. wikipedia.org

Reactivity: While generally stable, the different bond localizations within PAHs can lead to specific reactivity patterns, allowing for further functionalization. libretexts.org

PAHs are fundamental building blocks in the synthesis of more complex organic molecules and have applications in dyes, plastics, and pesticides. dcceew.gov.au

Importance of Phenanthrene-Based Scaffolds in Molecular Design

Phenanthrene (B1679779), a three-ring PAH, is a particularly important structural motif in medicinal chemistry and materials science. academie-sciences.frespublisher.com Its rigid, planar structure provides a well-defined framework for the spatial orientation of functional groups. This has led to the development of phenanthrene-based compounds with a range of biological activities, including anticancer and anti-inflammatory properties. academie-sciences.frontosight.ai The phenanthrene scaffold is considered a "privileged scaffold" due to its recurrence in many biologically active molecules. nih.gov Researchers have utilized de novo design approaches to create novel phenanthrene ligands for various biological targets, such as the estrogen receptor. acs.orgdrugbank.com

Overview of Amidoxime (B1450833) Functional Group Chemistry and Utility

The amidoxime functional group, R-C(NH₂)=NOH, is a derivative of a primary amide and possesses unique chemical properties. mdpi.com Amidoximes are known for their ability to act as versatile ligands, readily coordinating with a variety of metal ions. wikipedia.org This chelating ability has led to their use in applications such as the extraction of trace metals from aqueous solutions. mdpi.comwikipedia.org

Key aspects of amidoxime chemistry include:

Synthesis: They are most commonly synthesized by the reaction of a nitrile with hydroxylamine (B1172632). mdpi.comresearchgate.netnih.gov

Acidity and Basicity: The amidoxime group contains both an acidic hydroxyl group and a basic amino group, allowing it to participate in various acid-base reactions. mdpi.comacs.org

Coordination: The nitrogen and oxygen atoms of the amidoxime group can act as donor atoms, forming stable complexes with metal ions. wikipedia.orgmsu.edu

Rationale for Dedicated Research on Phenanthrene-9-carboxamidoxime

The dedicated research on phenanthrene-9-carboxamidoxime stems from the synergistic combination of the properties of its constituent parts. The phenanthrene scaffold provides a robust and photophysically active platform, while the amidoxime group introduces potent metal-chelating capabilities. This unique combination suggests potential applications in areas such as:

Sensing: The development of selective chemosensors for specific metal ions, where a change in the photophysical properties of the phenanthrene core upon metal binding can be used for detection.

Catalysis: The creation of novel metal complexes with catalytic activity, where the phenanthrene backbone can influence the steric and electronic environment of the metal center.

Materials Science: The design of new functional materials, such as metal-organic frameworks (MOFs) or coordination polymers, with tailored properties for applications in gas storage, separation, or luminescence. researchgate.netidu.ac.idroutledge.com

Structure

3D Structure

特性

IUPAC Name |

N'-hydroxyphenanthrene-9-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c16-15(17-18)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9,18H,(H2,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDHLPYXRSPWJRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Phenanthrene 9 Carboxamidoxime and Precursors

Strategies for Phenanthrene (B1679779) Core Construction

The formation of the polycyclic aromatic hydrocarbon (PAH) phenanthrene skeleton is the foundational step. Modern organic synthesis offers several powerful methods, including metal-catalyzed reactions and photochemical cyclizations, which provide significant advantages over more conventional routes.

Metal-Catalyzed Annulation Reactions for Phenanthrene Synthesis

Transition metal catalysis has become a cornerstone for the efficient and selective synthesis of complex aromatic systems like phenanthrene. Palladium and chromium catalysts are particularly notable for their efficacy in constructing the phenanthrene framework through annulation reactions.

Palladium catalysts are renowned for their versatility in forging carbon-carbon bonds. Several palladium-catalyzed strategies have been developed to construct phenanthrene derivatives, often characterized by high efficiency and broad substrate compatibility.

One prominent method is a three-component cascade reaction that begins with a Suzuki-Miyaura coupling, followed by the insertion of an alkyne and a final C-H activation-driven annulation to yield the phenanthrene ring system. rsc.org This approach allows for the assembly of diverse phenanthrenes in good to excellent yields from readily available starting materials. rsc.org Another efficient route involves the C-H annulation of 2-biaryl triflates with various alkynes, providing access to both symmetrical and unsymmetrical phenanthrene derivatives. acs.org

A novel one-pot domino reaction utilizes a palladium/norbornadiene catalyst system. beilstein-journals.orgnih.gov This process combines aryl iodides, ortho-bromobenzoyl chlorides, and norbornadiene, proceeding through ortho-C–H activation, decarbonylation, and a retro-Diels–Alder reaction to form the final phenanthrene products. beilstein-journals.orgnih.gov This method is distinguished by its high yields, shorter reaction times, and tolerance for a wide array of functional groups. nih.gov Furthermore, palladium-catalyzed benzannulation using o-bromobenzyl alcohols offers another facile pathway to the phenanthrene skeleton through multiple sequential C-C bond formations. acs.org

Table 1: Overview of Palladium-Catalyzed Phenanthrene Synthesis Methods

| Method | Key Reactants | Catalyst System | Key Features |

| Three-Component Cascade | Arylboronic acids, dihaloarenes, alkynes | Palladium catalyst | Suzuki coupling followed by alkyne insertion and annulation. rsc.org |

| Annulation of Biaryl Triflates | 2-Biaryl triflates, alkynes | Palladium catalyst | Proceeds via C-OTf bond cleavage, alkyne insertion, and C-H annulation. acs.org |

| Domino One-Pot Reaction | Aryl iodides, o-bromobenzoyl chlorides, norbornadiene | Pd(OAc)₂, PPh₃ | Involves C-H activation, decarbonylation, and retro-Diels-Alder. beilstein-journals.orgnih.gov |

| Benzannulation | (Z)-β-halostyrenes, o-bromobenzyl alcohols | Palladium catalyst, electron-deficient phosphine (B1218219) ligand | Sequential C-C bond formations. acs.org |

| Pericyclic Reaction | Aromatic bromoaldehydes | Palladium(II) acetate, PPh₃ | Proceeds via a 6π electrocyclic ring-closing reaction. thieme-connect.com |

A distinct and effective method for phenanthrene synthesis involves a chromium-catalyzed annulation reaction between 2-biarylmagnesium reagents (Grignard reagents) and alkynes. americanelements.comacs.org This reaction is typically catalyzed by a system comprising CrCl₂ and 2,2′-bipyridine (bpy) as a ligand. chemistryviews.org

A key feature of this transformation is its use of excess alkyne as a hydrogen acceptor, which avoids the need for an external oxidant. acs.orgntu.edu.sg In contrast to similar iron-catalyzed reactions that require two equivalents of the valuable Grignard reagent, this chromium-catalyzed variant is more atom-economical. ntu.edu.sgacs.org The reaction is applicable to a wide range of aryl- and alkyl-substituted internal alkynes and various 2-biaryl Grignard reagents, consistently affording phenanthrene derivatives in moderate to good yields. acs.orgacs.org Mechanistic studies, including deuterium-labeling experiments, suggest a pathway involving multiple intramolecular C-H activation steps on the chromium center. acs.orgntu.edu.sg

Table 2: Chromium-Catalyzed Annulation for Phenanthrene Synthesis

| Reactant 1 (Grignard) | Reactant 2 (Alkyne) | Catalyst System | Solvent | Yield |

| 2-Biphenylmagnesium bromide | Diphenylacetylene | CrCl₂ / 2,2'-bipyridine | THF | Good chemistryviews.orgacs.org |

| 2-Biphenylmagnesium bromide | 1-Phenyl-1-propyne | CrCl₂ / 2,2'-bipyridine | THF | Moderate-Good acs.org |

| 4'-Methoxy-2-biphenylmagnesium bromide | Diphenylacetylene | CrCl₂ / 2,2'-bipyridine | THF | Good acs.org |

| 2-(Naphthalen-1-yl)phenylmagnesium bromide | Diphenylacetylene | CrCl₂ / 2,2'-bipyridine | THF | Good acs.org |

Photochemical Cyclization Methods (e.g., Oxidative Photocyclization of Diarylethenes)

Photochemical reactions provide a classic and powerful tool for synthesizing phenanthrenes. The most prominent of these is the oxidative photocyclization of stilbenes (1,2-diarylethenes), often referred to as the Mallory reaction. academie-sciences.frnih.govacademie-sciences.fr This method involves the UV irradiation of a stilbene (B7821643) derivative, which induces an intramolecular 6π-electrocyclization to form a trans-dihydrophenanthrene intermediate. academie-sciences.fr This intermediate is then oxidized to the aromatic phenanthrene product. academie-sciences.fracademie-sciences.fr

This synthetic strategy is frequently executed as a two-step sequence. First, a stilbene precursor is synthesized, commonly via a palladium-catalyzed Mizoroki-Heck coupling reaction between a styrene (B11656) derivative and an aryl halide. academie-sciences.fracademie-sciences.fr In the second step, the isolated stilbene is dissolved in a solvent like toluene (B28343), often with a catalytic amount of an oxidant such as iodine, and irradiated with a mercury lamp to effect the cyclization. academie-sciences.fracademie-sciences.fr This approach is highly versatile and has been successfully employed to create a large number of phenanthrene derivatives, including those bearing nitrile groups, which are key precursors for Phenanthrene-9-carboxamidoxime. academie-sciences.fracademie-sciences.fr

Conventional Routes to Phenanthrene Derivatives

Before the advent of modern catalytic methods, several conventional synthetic routes were used to prepare phenanthrene derivatives. While often requiring harsher conditions or more complex multi-step procedures, these methods are historically significant. For instance, Phenanthrene-9-aldehyde, a potential precursor, was historically synthesized through methods such as the Rosenmund reduction of 9-phenanthroyl chloride, the Gattermann hydrogen cyanide synthesis from phenanthrene, and the reaction of 9-phenanthrylmagnesium bromide with ethyl formate (B1220265). orgsyn.org The Haworth synthesis is another classical, multi-step method for producing the phenanthrene skeleton. thieme-connect.com

Synthesis of Key Precursors to Phenanthrene-9-carboxamidoxime

The direct precursor to Phenanthrene-9-carboxamidoxime is Phenanthrene-9-carbonitrile. The synthesis is therefore a two-stage process: formation of the nitrile-substituted phenanthrene, followed by conversion of the nitrile group to an amidoxime (B1450833).

The synthesis of Phenanthrene-9-carbonitrile can be achieved directly using the photochemical cyclization method described previously (Section 2.1.2). Specifically, an α,β-unsaturated nitrile, formed through a Knoevenagel condensation, can undergo UV-induced cyclodehydrogenation. academie-sciences.fr For example, the reaction between an appropriately substituted phenylacetonitrile (B145931) and a benzaldehyde (B42025) derivative yields a cyanodiarylethylene, which upon irradiation in the presence of iodine, produces the target phenanthrene-9-carbonitrile. academie-sciences.fracademie-sciences.fr

Once Phenanthrene-9-carbonitrile is obtained, the final step is the conversion of the nitrile functional group (-C≡N) into a carboxamidoxime group (-C(=NOH)NH₂). This transformation is reliably achieved by reacting the nitrile with hydroxylamine (B1172632) (NH₂OH) or its salts, such as hydroxylamine hydrochloride. researchgate.netnih.gov The reaction is typically conducted in a suitable solvent, and the pH may be adjusted to be neutral or basic to facilitate the nucleophilic attack of hydroxylamine on the nitrile carbon. researchgate.netnih.gov This well-established reaction provides a direct and efficient route to the final product, Phenanthrene-9-carboxamidoxime. google.com

Preparation of Phenanthrene-9-carbaldehyde

Phenanthrene-9-carbaldehyde serves as a critical starting material for various synthetic transformations. One of the most effective methods for its preparation is the Vilsmeier-Haack reaction, which introduces a formyl group onto an electron-rich aromatic ring. organic-chemistry.orgijpcbs.comambeed.com This reaction typically employs a substituted amide, like N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent in situ. organic-chemistry.orgwikipedia.org This reagent then attacks the phenanthrene ring, primarily at the electron-rich 9-position. wikipedia.org The resulting iminium ion is subsequently hydrolyzed during workup to yield the desired aldehyde. organic-chemistry.orgwikipedia.org

The Vilsmeier-Haack reaction is a versatile tool for the formylation of various aromatic and heteroaromatic compounds. ijpcbs.com For instance, anthracene (B1667546), a structural isomer of phenanthrene, is readily formylated at the 9-position under similar conditions. wikipedia.orggoogle.com While the classical approach involves DMF and POCl₃, variations exist. ijpcbs.com

Alternative, though sometimes less direct, methods for synthesizing Phenanthrene-9-carbaldehyde include the oxidation of 9-methylphenanthrene (B47486) or the Rosenmund reduction of 9-phenanthroyl chloride. ontosight.aiorgsyn.org

Table 1: Selected Methods for the Synthesis of Phenanthrene-9-carbaldehyde

| Method | Reagents | Key Features | Citations |

|---|---|---|---|

| Vilsmeier-Haack Reaction | Phenanthrene, POCl₃, DMF | Direct formylation of the aromatic ring; good yields for electron-rich arenes. | organic-chemistry.orgwikipedia.orgresearchgate.net |

| Grignard Reaction | 9-Bromophenanthrene, Mg, Ethyl Formate | Involves formation of a Grignard reagent followed by reaction with a formylating agent. | orgsyn.org |

| Oxidation | 9-Methylphenanthrene | Oxidation of a methyl group to an aldehyde. | ontosight.ai |

Routes to Phenanthrene-9-carbonitrile (Proposed Intermediate)

Phenanthrene-9-carbonitrile is another key intermediate, potentially offering a more direct route to the target amidoxime. A prevalent strategy for introducing a cyano group onto the phenanthrene nucleus involves the photocyclization of stilbene derivatives. academie-sciences.fracademie-sciences.fr This method starts with the Knoevenagel condensation of an arylacetonitrile with an appropriate benzaldehyde to form a cyanodiarylethylene (a stilbene derivative). academie-sciences.fr This precursor is then subjected to oxidative photocyclization, often using iodine in a solvent like toluene under UV irradiation, to form the phenanthrene ring system with the cyano group intact. academie-sciences.fracademie-sciences.fr

This photochemical approach is well-suited for laboratory-scale synthesis and allows for the preparation of various functionalized phenanthrene derivatives. academie-sciences.fr

Table 2: General Route to Phenanthrene-9-carbonitrile via Photocyclization

| Step | Reaction Type | Typical Reagents & Conditions | Purpose | Citations |

|---|---|---|---|---|

| 1 | Knoevenagel Condensation | Arylacetonitrile, Benzaldehyde derivative, Base | Formation of a cyanostilbene precursor. | academie-sciences.fr |

Formation of the Carboxamidoxime Functional Group

The defining feature of the target molecule is the carboxamidoxime group. Its synthesis is a well-established transformation in organic chemistry.

General Synthetic Routes to Amidoximes from Nitriles or Aldehydes

Amidoximes are organic compounds with the general formula R-C(NH₂)=NOH. mdpi.com The most common and widely used method for their preparation is the nucleophilic addition of hydroxylamine to a nitrile (R-C≡N). mdpi.comnih.gov This reaction is typically carried out by treating the nitrile with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or triethylamine. nih.govresearchgate.net The base generates free hydroxylamine in situ, which then attacks the electrophilic carbon of the nitrile. The reaction is often performed in a protic solvent like ethanol (B145695) or methanol (B129727) at room temperature or under reflux to reduce reaction times, which can range from 1 to 48 hours depending on the substrate. nih.gov Yields for this transformation are generally high. mdpi.comnih.gov

While less common, amidoximes can also be synthesized from aldehydes. This process involves the initial conversion of the aldehyde to an aldoxime by reaction with hydroxylamine, followed by further transformation steps. wikipedia.org Another multistep approach involves converting aldehydes to N-hydroxyimidoyl chlorides, which then react with amines. rsc.org

Optimization of Reaction Conditions for Phenanthrene-9-carboxamidoxime Formation

To synthesize Phenanthrene-9-carboxamidoxime, the most direct approach involves the conversion of Phenanthrene-9-carbonitrile. Based on the general methods for amidoxime synthesis, an optimized procedure would involve reacting Phenanthrene-9-carbonitrile with hydroxylamine hydrochloride and a base.

The reaction parameters can be fine-tuned to maximize yield and minimize reaction time. Key variables include the choice of base, solvent, temperature, and stoichiometry of the reagents. For aromatic nitriles, using a slight excess of hydroxylamine and base is common to drive the reaction to completion. Refluxing in ethanol is a standard condition that often provides good results. nih.gov Recently, methods using ultrasonic irradiation have been shown to accelerate amidoxime synthesis and produce high yields in shorter times. nih.gov

Table 3: Proposed Reaction Conditions for Phenanthrene-9-carboxamidoxime Synthesis

| Parameter | Proposed Condition | Rationale | Citations |

|---|---|---|---|

| Starting Material | Phenanthrene-9-carbonitrile | Direct precursor to the amidoxime functionality. | mdpi.comnih.gov |

| Reagents | Hydroxylamine hydrochloride, Sodium carbonate | Standard reagents for generating hydroxylamine in situ for addition to nitriles. | nih.govresearchgate.net |

| Solvent | Ethanol or Methanol | Common protic solvents that facilitate the reaction. | nih.gov |

| Temperature | Reflux | Increases reaction rate for typically stable aromatic nitriles. | nih.gov |

Post-Synthetic Derivatization and Structural Modifications

The amidoxime moiety is a versatile functional group that can participate in a variety of subsequent chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Transformations of the Amidoxime Moiety

The amidoxime group contains both a nucleophilic amino group and a hydroxyl group, as well as a C=N double bond, making it a hub for chemical reactivity.

Cyclization to 1,2,4-Oxadiazoles: Amidoximes can be O-acylated with reagents like acid chlorides or anhydrides. The resulting O-acyl amidoxime intermediate can then undergo intramolecular cyclodehydration to form 3,5-disubstituted 1,2,4-oxadiazoles. researchgate.net

Reduction to Amidines: The reduction of amidoximes yields the corresponding amidines. tandfonline.com This can be achieved through catalytic hydrogenation. tandfonline.com

Oxidation: Amidoximes can be oxidized by various agents. Depending on the conditions, this can lead to the formation of the corresponding amides and/or nitriles. nih.gov

Beckmann Rearrangement: Like oximes, amidoximes can undergo rearrangements under acidic conditions. wikipedia.org

Coordination Chemistry: The amidoxime group is an excellent chelating ligand for various metal ions, a property exploited in areas like materials science. mdpi.comresearchgate.netwikipedia.org

Table 4: Summary of Potential Transformations of the Amidoxime Group

| Reaction Type | Reagents/Conditions | Product Type | Citations |

|---|---|---|---|

| O-Acylation/Cyclization | Acid chloride/anhydride, then heat/base | 1,2,4-Oxadiazole (B8745197) | researchgate.net |

| Reduction | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Amidine | tandfonline.com |

| Oxidation | Various oxidizing agents | Amide and/or Nitrile | nih.gov |

Selective Functionalization of the Phenanthrene Skeleton

The creation of phenanthrene-9-carboxamidoxime hinges on the precise placement of a carbon-based functional group at the C9 position of the phenanthrene ring system. This is most commonly achieved through the synthesis of an intermediate, phenanthrene-9-carbonitrile, which can then be converted to the desired amidoxime. A variety of synthetic strategies have been developed to access the phenanthrene framework.

One of the most prevalent and versatile methods for constructing the phenanthrene skeleton is the photocyclization of stilbene derivatives. academie-sciences.frespublisher.com This reaction typically involves the irradiation of a 1,2-diarylethylene precursor in the presence of an oxidizing agent, leading to the formation of the fused aromatic ring system. academie-sciences.fr For instance, the photocyclization of relevant stilbene precursors has been shown to produce a range of functionalized phenanthrenes. academie-sciences.fr

Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, also offer a powerful route to phenanthrene derivatives. espublisher.com These methods allow for the controlled formation of carbon-carbon bonds, enabling the assembly of the phenanthrene core from simpler starting materials. espublisher.com A notable approach involves a palladium-catalyzed Heck reaction followed by a Reverse Diels-Alder reaction to yield the phenanthrene structure. espublisher.com

Furthermore, the use of Grignard reagents provides another avenue for the synthesis of functionalized phenanthrenes. For example, phenanthrene-9-aldehyde can be prepared by the reaction of 9-phenanthrylmagnesium bromide with ethyl formate. orgsyn.org This aldehyde can then serve as a precursor for further functionalization.

The direct precursor to phenanthrene-9-carboxamidoxime is phenanthrene-9-carbonitrile. nih.gov This intermediate can be synthesized through various methods, including those that construct the phenanthrene ring already bearing the nitrile group. One such method involves the Knoevenagel condensation to form cyanodiarylethylenes, which are then subjected to photocyclodehydrogenation to yield cyanophenanthrenes. academie-sciences.fr

Once phenanthrene-9-carbonitrile is obtained, the final step is the conversion of the nitrile group to a carboxamidoxime. This transformation is typically achieved by reacting the nitrile with hydroxylamine. nih.govnih.gov The reaction is generally carried out by treating the aryl nitrile with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or triethylamine, often in a refluxing alcohol solvent like methanol or ethanol. nih.gov This nucleophilic addition of hydroxylamine to the nitrile functionality yields the desired phenanthrene-9-carboxamidoxime. nih.govnih.gov In some instances, for aromatic nitriles with electron-withdrawing groups, the formation of amide byproducts can occur. rsc.org An alternative, though less direct, route involves the conversion of the nitrile to a thioamide, which is then treated with hydroxylamine to furnish the amidoxime. rsc.org

The following table summarizes the key reactions and precursors in the synthesis of phenanthrene-9-carboxamidoxime:

| Precursor Compound | Reagents and Conditions | Product | Reference(s) |

| Stilbene Derivative | UV irradiation, Oxidizing agent | Phenanthrene Derivative | academie-sciences.frespublisher.com |

| Aryl Halide and Alkene | Palladium catalyst, Base | Phenanthrene Derivative | espublisher.com |

| 9-Bromophenanthrene | Magnesium, Ethyl formate | Phenanthrene-9-aldehyde | orgsyn.org |

| Cyanodiarylethylene | UV irradiation | Phenanthrene-9-carbonitrile | academie-sciences.fr |

| Phenanthrene-9-carbonitrile | Hydroxylamine hydrochloride, Base (e.g., Na2CO3, Et3N), Alcohol (e.g., MeOH, EtOH), Reflux | Phenanthrene-9-carboxamidoxime | nih.govnih.gov |

Chemical Reactivity and Mechanistic Investigations of Phenanthrene 9 Carboxamidoxime

Reactivity Profiles of the Amidoxime (B1450833) Functional Group

The chemical behavior of Phenanthrene-9-carboxamidoxime is largely dictated by the reactivity of its amidoxime functional group. This group, characterized by a hydroxylamino moiety attached to a carbon-nitrogen double bond, exhibits a versatile range of reactions, including nucleophilic, electrophilic, cyclization, reductive, and oxidative transformations.

Nucleophilic Reactions

The amidoxime group is a potent α-nucleophile, with the oxygen atom being the primary site of reaction. researchgate.net This high nucleophilic activity is observed in both neutral and anionic forms and is attributed to a cyclic transition state involving both general acid and base catalysis. researchgate.net Amidoximes can react with various electrophiles, including acetylenes and metal-activated nitriles. acs.orgacs.orgrsc.orgnih.gov

Studies have shown that amidoximes can add to acetylene (B1199291) in the presence of a superbase like KOH-DMSO, leading to the formation of O-vinylamidoximes. rsc.org This reaction is noteworthy for its speed, suggesting a highly reactive nucleophilic species. rsc.org Furthermore, amidoximes demonstrate bifunctional nucleophilic behavior in reactions with metal-activated nitriles. acs.orgacs.orgnih.gov In the presence of a platinum(II) complex and a base, both the hydroxyl and the deprotonated amino groups of the amidoxime can participate in the coupling with nitrile ligands. acs.orgacs.orgnih.gov The reactivity of oxime species towards ligated nitriles generally follows the order: hydroxyguanidine > amidoxime ≫ ketoxime. acs.org

The nucleophilic character of amidoximes is crucial for their role in various chemical transformations and has been a subject of detailed mechanistic studies. researchgate.netacs.orgacs.orgnih.gov

Electrophilic Reactions

While the amidoxime group is predominantly nucleophilic, it can also undergo reactions with electrophiles at the nitrogen atom, although this is less common. The specific electrophilic reactions of Phenanthrene-9-carboxamidoxime itself are not extensively detailed in the available literature. However, general reactions of amidoximes suggest that the nitrogen of the amino group could potentially act as a nucleophilic center, reacting with strong electrophiles under specific conditions. Further research is needed to fully elucidate the electrophilic reactivity profile of Phenanthrene-9-carboxamidoxime.

Cyclization Reactions Leading to Heterocycles (e.g., 1,2,4-Oxadiazoles)

A significant aspect of amidoxime reactivity is their propensity to undergo cyclization reactions to form various heterocyclic compounds, most notably 1,2,4-oxadiazoles. beilstein-journals.orgrsc.orgmdpi.comchim.itnih.govresearchgate.net This transformation is a widely used method for the synthesis of this important class of heterocycles. chim.itresearchgate.net

The synthesis of 1,2,4-oxadiazoles from amidoximes typically involves two key steps: O-acylation of the amidoxime followed by intramolecular cyclization. mdpi.com The acylation can be achieved using various acylating agents such as acyl chlorides, anhydrides, or activated carboxylic acids. mdpi.comnih.gov The subsequent cyclocondensation of the O-acylamidoxime intermediate to form the 1,2,4-oxadiazole (B8745197) ring is often promoted by a base. mdpi.com

Several methods have been developed for this cyclization, including:

Two-stage protocols: These involve the initial preparation and isolation of O-acylamidoximes, which are then cyclized. mdpi.com

One-pot synthesis: This approach allows for the direct formation of 1,2,4-oxadiazoles from amidoximes and carboxylic acid derivatives or aldehydes in the presence of a base, often in aprotic polar solvents like DMSO. mdpi.com

Oxidative cyclization: Various oxidizing agents, such as N-bromosuccinimide (NBS) or iodine in the presence of a base, can promote the cyclization of N-benzyl amidoximes to 1,2,4-oxadiazoles. mdpi.com Electrochemical methods have also been developed for this transformation. rsc.org A proposed mechanism for oxidative cyclization involves the formation of an iminoxyl radical, which then undergoes intramolecular cyclization. beilstein-journals.org

The reaction of amidoximes with α,β-unsaturated carbonyl compounds can lead to different heterocyclic systems, such as imidazoles or pyrimidines, depending on the reaction conditions. nih.gov Furthermore, reactions with vicinal bis-electrophiles can result in the formation of 1,2,4-oxadiazines. nih.gov

Reductive Transformations

The amidoxime functional group can be reduced to form amidines. thieme-connect.comorganic-chemistry.orgresearchgate.nettandfonline.com This transformation is of significant interest as amidines are important pharmacophores in medicinal chemistry. thieme-connect.comorganic-chemistry.org

Several methods have been reported for the reduction of amidoximes:

Catalytic Hydrogenation: This can be achieved using hydrogen gas with a palladium on carbon (Pd/C) catalyst in the presence of acetic acid. researchgate.net

Transfer Hydrogenation: A safer alternative to using hydrogen gas is transfer hydrogenation. Reagents like potassium formate (B1220265) in the presence of a palladium catalyst and acetic acid have been shown to be effective. thieme-connect.comorganic-chemistry.org The reaction is generally faster for aromatic amidoximes compared to aliphatic ones. thieme-connect.com Acylating the amidoxime prior to reduction can significantly increase the reaction rate. thieme-connect.com

Other Reducing Agents: Other reducing agents like stannous chloride (SnCl₂) and triethylsilane with a palladium catalyst have also been employed for the reduction of amidoximes to amidines. researchgate.nettandfonline.com

The reduction of amidoximes provides a valuable synthetic route to amidines, avoiding harsh reaction conditions often associated with other synthetic methods. organic-chemistry.org

Oxidative Transformations

The oxidation of amidoximes can lead to a variety of products, including amides, nitriles, and nitric oxide (NO). nih.govresearchgate.netresearchgate.net This reactivity is of biological significance as amidoximes can act as NO donors in vivo through enzymatic oxidation. nih.govnih.gov

Key aspects of amidoxime oxidation include:

Enzymatic Oxidation: Cytochrome P450 (CYP450) enzymes and other hemeproteins can catalyze the oxidation of amidoximes. nih.govresearchgate.netnih.gov This process is crucial for the bioactivation of certain prodrugs. nih.gov The oxidation often results in the cleavage of the C=N bond, yielding the corresponding amide or nitrile and releasing nitric oxide. nih.gov

Chemical Oxidation: Various chemical oxidants have been used to study the oxidation of amidoximes in vitro. These include o-iodoxybenzoic acid (IBX), which can selectively produce amides or nitriles depending on the reaction conditions. researchgate.net The combination of IBX with tetraethylammonium (B1195904) bromide (TEAB) has been shown to favor the formation of nitriles. researchgate.net Other oxidizing agents like potassium ferricyanide (B76249) have also been investigated. researchgate.net

Photooxygenation: In the presence of singlet oxygen, the anionic form of amidoximes (amidoximates) can be oxidized to the corresponding amides, with nitriles as minor products. nih.gov

The products of amidoxime oxidation are highly dependent on the oxidant used and the reaction conditions. researchgate.netresearchgate.net

Reactivity of the Phenanthrene (B1679779) Core in Phenanthrene-9-carboxamidoxime

The phenanthrene core of Phenanthrene-9-carboxamidoxime is a polycyclic aromatic hydrocarbon (PAH) system that primarily undergoes electrophilic substitution reactions. numberanalytics.comnowgonggirlscollege.co.innumberanalytics.com The reactivity of the phenanthrene nucleus is not uniform across all positions.

The most reactive positions for electrophilic attack on the phenanthrene ring are C9 and C10. nowgonggirlscollege.co.inwikipedia.orgatamanchemicals.com This is because the intermediate arenium ion (σ-complex) formed during substitution at these positions is more stable, as it retains two intact benzene (B151609) rings, which is energetically more favorable than the naphthalene (B1677914) moiety that would be formed by attack at other positions. nowgonggirlscollege.co.in

Common electrophilic substitution reactions of phenanthrene include:

Nitration: Reaction with a mixture of nitric and sulfuric acids typically yields 9-nitrophenanthrene. numberanalytics.com

Halogenation: Bromination with bromine in the presence of a catalyst like iron(III) bromide results in 9-bromophenanthrene. numberanalytics.com

Friedel-Crafts Acylation: Reaction with acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride leads to the formation of 9-acylphenanthrenes. numberanalytics.com

Sulfonation: Treatment with sulfuric acid can lead to a mixture of phenanthrenesulfonic acids. wikipedia.orgatamanchemicals.com

It is also important to note that the phenanthrene core can undergo oxidation, typically at the 9 and 10 positions, to form phenanthrenequinone. wikipedia.orgatamanchemicals.com Reduction of the phenanthrene system can also occur, for example, to yield 9,10-dihydrophenanthrene. wikipedia.orgatamanchemicals.com

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution is a hallmark reaction of aromatic compounds, and phenanthrene is no exception. academie-sciences.fr However, the presence of the amidoxime group at C-9 introduces significant electronic effects that modulate the reactivity of the phenanthrene nucleus.

In unsubstituted phenanthrene, electrophilic attack preferentially occurs at the C-9 and C-10 positions. This is attributed to the formation of a more stable carbocation intermediate where the positive charge is delocalized while preserving two intact benzene rings. iptsalipur.orgscribd.com

For phenanthrene-9-carboxamidoxime, the C-9 position is already substituted. The primary sites for further electrophilic attack would be the remaining positions on the phenanthrene ring. The 9,10-bond of phenanthrene exhibits a pronounced double-bond character, making it highly reactive. libretexts.orgacademie-sciences.fr Therefore, the C-10 position remains a highly probable site for electrophilic attack. Other potential sites for substitution include positions on the two outer benzene rings (1, 2, 3, 4, 5, 6, 7, and 8). The precise regioselectivity will be dictated by the directing influence of the C-9 carboxamidoxime substituent.

As a deactivating group, the amidoxime substituent at C-9 would be expected to direct incoming electrophiles primarily to the meta positions relative to its point of attachment. However, the complex electronic nature of the polycyclic phenanthrene system can lead to a mixture of products. The directing effect would influence substitution at positions such as C-1, C-3, C-6, and C-8. The C-10 position, while adjacent, might be less favored for substitution due to the combination of the deactivating effect and potential steric hindrance from the C-9 substituent.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on Phenanthrene-9-carboxamidoxime

| Position of Electrophilic Attack | Predicted Reactivity | Rationale |

| C-10 | Moderately Favorable | Proximity to the activating influence of the other rings, but deactivated by the adjacent amidoxime group. |

| C-1, C-8 | Favorable | ortho to the fusion, but meta to the deactivating amidoxime group. |

| C-3, C-6 | Favorable | para to the fusion, but meta to the deactivating amidoxime group. |

| C-2, C-4, C-5, C-7 | Less Favorable | ortho or para to the deactivating amidoxime group. |

Addition Reactions to the Phenanthrene System

The 9,10-double bond of phenanthrene possesses significant olefinic character, making it susceptible to addition reactions. academie-sciences.fracademie-sciences.fr For phenanthrene-9-carboxamidoxime, addition reactions would likely still target the 9,10-positions. For instance, halogenation could potentially lead to the formation of a 9,10-dihalo-9,10-dihydrophenanthrene derivative.

However, the electron-withdrawing nature of the carboxamidoxime group at C-9 would decrease the nucleophilicity of the 9,10-double bond, potentially rendering addition reactions more difficult to achieve compared to unsubstituted phenanthrene. The reaction conditions would likely need to be harsher to overcome this deactivation.

Oxidation of the Phenanthrene Moiety (e.g., to Phenanthrenequinones)

The oxidation of phenanthrene and its derivatives to form 9,10-phenanthrenequinones is a well-established transformation. wikipedia.orgthieme-connect.deatamanchemicals.com Common oxidizing agents for this purpose include chromium trioxide in acetic acid. academie-sciences.friptsalipur.orgacademie-sciences.fr Given this precedent, it is highly probable that phenanthrene-9-carboxamidoxime can be oxidized to the corresponding phenanthrene-9,10-quinone derivative.

The reaction would involve the oxidation of the C-9 and C-10 positions to carbonyl groups. The carboxamidoxime group at C-9 would be cleaved and replaced by a carbonyl group during this process. The resulting product would be a substituted phenanthrene-9,10-dione. The specific conditions required might need optimization to account for the presence of the amidoxime functionality. For instance, studies have shown the successful oxidation of various substituted phenanthrenes to their corresponding quinones. academie-sciences.fracademie-sciences.fr

Table 2: Common Oxidizing Agents for the Conversion of Phenanthrenes to Phenanthrenequinones

| Oxidizing Agent | Typical Conditions | Reference |

| Chromium trioxide (CrO₃) | Glacial acetic acid, reflux | academie-sciences.fracademie-sciences.fr |

| Sodium dichromate (Na₂Cr₂O₇) | Acetic acid | nowgonggirlscollege.co.in |

| Tert-butyl hydroperoxide (TBHP) | MoO₂(acac)₂ catalyst | researchgate.net |

Mechanistic Studies of Key Reactions

While specific mechanistic studies on phenanthrene-9-carboxamidoxime are not extensively documented, the reaction pathways can be inferred from the known mechanisms of phenanthrene and related compounds.

Investigation of Reaction Pathways (e.g., Free Radical Pathways)

Free radical reactions are another important class of transformations for aromatic compounds. In the context of phenanthrene derivatives, radical pathways can be involved in various reactions, including certain substitution and addition processes. For example, some photocatalyzed syntheses of phenanthrene derivatives proceed through radical intermediates. beilstein-journals.org

The stability of radical ions of phenanthrene derivatives is enhanced by increased conjugation. utexas.edu The introduction of a substituent like the carboxamidoxime group could influence the stability of any radical intermediates formed during a reaction. Mechanistic investigations into the reactions of phenanthrene derivatives have sometimes pointed towards the involvement of radical cations. stackexchange.com For instance, the chemiluminescence of some phenanthroline derivatives is understood in terms of a free radical-based mechanism. nih.govacs.org It is plausible that under certain conditions, such as photochemical or high-temperature reactions, phenanthrene-9-carboxamidoxime could react via pathways involving the formation of radical species on the phenanthrene core.

Kinetic Studies and Activation Parameters

A thorough review of scientific literature and chemical databases reveals a notable absence of specific experimental or computational data regarding the kinetic studies and activation parameters for the chemical reactivity of Phenanthrene-9-carboxamidoxime. While the broader field of phenanthrene chemistry has been the subject of various mechanistic investigations, including studies on its formation, arylation, and toxicity, specific quantitative data on the reaction rates, rate constants, and activation parameters (such as activation energy, enthalpy, and entropy of activation) for Phenanthrene-9-carboxamidoxime are not publicly available in the retrieved search results.

The activation parameters, derived from the temperature dependence of the rate constant (often through the Arrhenius or Eyring equations), offer deeper understanding into the transition state of a reaction. The activation energy (Ea) represents the minimum energy barrier that must be overcome for reactants to transform into products. The enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) provide information about the change in heat content and the degree of molecular order, respectively, when the reactants move to the transition state.

Although general principles of reaction kinetics are well-established, their specific application to Phenanthrene-9-carboxamidoxime would require dedicated experimental research. csbsju.edu Computational chemistry could also offer theoretical predictions of these parameters, but no such studies for this specific compound were identified. nagoya-u.ac.jpnih.gov Therefore, a detailed discussion, including data tables on the kinetic studies and activation parameters for Phenanthrene-9-carboxamidoxime, cannot be provided at this time due to the lack of available research data.

Coordination Chemistry of Phenanthrene 9 Carboxamidoxime

Ligand Design and Coordination Modes

The design of phenanthrene-9-carboxamidoxime as a ligand is centered on the interplay between the large, sterically demanding phenanthrene (B1679779) group and the flexible coordination capabilities of the amidoxime (B1450833) moiety. This structure allows for the formation of complexes where the metal's coordination sphere is influenced by both electronic donation from the amidoxime group and the spatial constraints imposed by the polycyclic backbone.

The amidoxime functional group contains three potential donor atoms: the amino nitrogen (N_amine), the oxime nitrogen (N_oxime), and the oxime oxygen (O_oxime). researchgate.net This allows for several possible coordination modes and denticities. Typically, the amidoxime group acts as a bidentate ligand, binding to a metal center through two of these donor atoms.

The most common coordination behavior involves the deprotonation of the acidic oxime hydroxyl (-NOH) group, creating an amidoximate anion. This deprotonation significantly enhances the donor ability of the oxime nitrogen and oxygen atoms. In its anionic form, the ligand usually coordinates in a bidentate fashion, forming a stable five-membered chelate ring. bohrium.com The primary coordination modes observed for amidoxime-type ligands are:

N,N-Chelation: The metal ion is bound by the amino nitrogen and the deprotonated oxime nitrogen. This is a very common mode for forming stable five-membered rings. bohrium.comtandfonline.com

N,O-Chelation: The metal ion is bound by the deprotonated oxime nitrogen and the oxime oxygen. This mode can also occur, particularly with harder metal ions that have a higher affinity for oxygen donors.

Bridging Coordination: The deprotonated N-O group of the oxime function can bridge two or more metal centers, which is a key factor in the formation of polymetallic complexes. researchgate.netresearchgate.net

In the case of phenanthrene-9-carboxamidoxime, the neutral amino group (-NH₂) is generally not expected to deprotonate under normal conditions but can act as a neutral donor. researchgate.netmdpi.com Therefore, the most anticipated coordination involves initial deprotonation of the oxime hydroxyl group, followed by chelation to the metal ion. The bulky phenanthrene group is likely to remain non-coordinated, primarily exerting steric and electronic influence on the resulting complex.

| Potential Donor Atoms | Typical Protonation State | Common Denticity | Coordination Mode |

| Amino Nitrogen (N_amine) | Neutral | Bidentate (with N_oxime) | N,N-Chelation |

| Oxime Nitrogen (N_oxime) | Deprotonated | Bidentate (with N_amine or O_oxime) | N,N- or N,O-Chelation, Bridging |

| Oxime Oxygen (O_oxime) | Deprotonated | Bidentate (with N_oxime) or Monodentate | N,O-Chelation, Bridging |

This table presents the potential coordination behavior of the amidoxime functional group based on known analogues.

The formation of a chelate ring is a thermodynamically favorable process that significantly enhances the stability of metal complexes compared to those formed with analogous monodentate ligands. For phenanthrene-9-carboxamidoxime, bidentate coordination via the amidoxime group leads to the formation of a five-membered metallacycle. bohrium.comrsc.org The stability of this ring is a primary driving force for complexation.

Synthesis of Metal Complexes Featuring Phenanthrene-9-carboxamidoxime as a Ligand

The synthesis of metal complexes with amidoxime ligands is typically achieved by reacting the ligand with a metal salt in a suitable solvent. The nature of the resulting complex is highly dependent on reaction conditions such as pH, temperature, and the molar ratio of reactants. The pH is particularly crucial as it controls the deprotonation of the oxime group, which is often a prerequisite for stable complex formation. rsc.org

Amidoxime ligands are known to form stable complexes with a wide array of transition metal ions, including but not limited to iron, cobalt, nickel, copper, and platinum. mdpi.comrsc.orgrsc.org The reaction of phenanthrene-9-carboxamidoxime with transition metal salts is expected to yield complexes whose structure depends on the metal's preferred coordination geometry and oxidation state.

For example, with square-planar preferring ions like Pt(II) or Pd(II), phenanthrene-9-carboxamidoxime could form complexes of the type [M(L)Cl₂] or [M(L)₂], where L represents the deprotonated ligand. Studies on analogous amidoximes with Pt(II) have shown that coordination can be selectively controlled by pH. In neutral media, the ligand may coordinate as a neutral molecule through a single nitrogen atom, whereas in basic media, deprotonation occurs, leading to a chelated structure. rsc.org For octahedral metals like Co(II) or Ni(II), complexes such as [M(L)₂] or [M(L)₃]⁻ could be formed.

| Metal Ion | Expected Complex Type (L = deprotonated ligand) | Potential Geometry | Reference Analogue |

| Cu(II) | [Cu(L)₂], [Cu(L)Cl] | Square Planar, Distorted Octahedral | Pyrazine-2-amidoxime tandfonline.com |

| Ni(II) | [Ni(L)₂], [Ni(L)₃]⁻ | Square Planar, Octahedral | Pyrazine-2-amidoxime tandfonline.comresearchgate.net |

| Co(II) / Co(III) | [Co(L)₂], [Co(L)₃] | Octahedral | Pyridine-2-amidoxime mdpi.com |

| Fe(III) | [Fe(L)₃] | Octahedral | Pyridine-2-amidoxime mdpi.com |

| Pt(II) | [Pt(L)Cl(solvent)], [Pt(L)₂] | Square Planar | Various aromatic amidoximes rsc.org |

This table summarizes expected complexes of phenanthrene-9-carboxamidoxime based on the known coordination chemistry of analogous amidoxime ligands with transition metals.

The coordination chemistry of amidoximes with main group metal ions is less explored than with transition metals. However, based on Hard and Soft Acid-Base (HSAB) theory, coordination is certainly feasible. The amidoxime ligand possesses both hard (oxygen) and borderline (nitrogen) donor atoms. Hard main group metal cations (e.g., Al³⁺, Mg²⁺) would be expected to show a preference for the hard oxime oxygen donor atom. Softer main group cations (e.g., Pb²⁺, Sn²⁺) might favor coordination with the nitrogen donors. The formation of stable chelate complexes would likely involve both N and O donors, similar to transition metal complexes.

A key feature of amidoxime and oxime ligands is their ability to form bridging structures, leading to polymetallic complexes. sigmaaldrich.comuomustansiriyah.edu.iq The deprotonated oximate group (-N-O⁻) is an excellent bridging unit that can connect two or more metal centers. researchgate.net This bridging can occur in a syn- or anti-conformation, leading to various polynuclear structures, including simple dimers and trimers, as well as more complex clusters. researchgate.netresearchgate.netmdpi.com

For phenanthrene-9-carboxamidoxime, it is conceivable that the ligand could bridge two metal ions, forming a dinuclear complex. In such an arrangement, the N-O group of the amidoximate would link the metal centers, and the amino nitrogen could complete a chelate ring with one of the metals. The large phenanthrene units would likely orient themselves to minimize steric hindrance, potentially leading to interesting supramolecular architectures in the solid state. This bridging capability is also crucial for creating materials with interesting magnetic properties, as the N-O bridge can mediate magnetic exchange interactions between paramagnetic metal ions. researchgate.net

Lack of Available Research Impedes Article Generation on Phenanthrene-9-carboxamidoxime

A comprehensive search for scientific literature concerning the coordination chemistry of Phenanthrene-9-carboxamidoxime has revealed a significant gap in available research, making it impossible to generate the requested detailed article. The specific data required to populate the outlined sections on structural characterization, electronic structure, and functional applications of this particular compound's metal complexes are not present in the public domain of scientific publications.

While general principles of coordination chemistry are well-documented, applying these concepts specifically to Phenanthrene-9-carboxamidoxime requires dedicated experimental and theoretical studies that appear not to have been published. Searches for crystal structures, coordination geometries, isomerism, intermolecular interactions, ligand field theory analyses, molecular orbital contributions, and charge transfer phenomena for complexes of this ligand did not yield relevant results.

The available literature discusses related but distinct compounds, such as phenanthrene, phenanthrenequinone, and other amidoxime or carboxamide derivatives. However, extrapolating data from these analogues would not provide the scientifically accurate and specific information requested for Phenanthrene-9-carboxamidoxime and would amount to speculation.

Consequently, without the foundational research findings—such as X-ray crystallography data, spectroscopic analysis, and studies on the material properties of its coordination compounds—the creation of an authoritative and evidence-based article as per the provided, detailed outline cannot be fulfilled at this time. Further empirical research on the synthesis and characterization of Phenanthrene-9-carboxamidoxime and its metal complexes is necessary before a comprehensive review of its coordination chemistry can be written.

X-ray Crystallography for Solid-State Structure Determination

Conformational Analysis and Crystal Packing of Phenanthrene-9-carboxamidoxime

The three-dimensional arrangement of atoms in a molecule (conformation) and the packing of molecules in a solid-state crystal lattice are critical factors that influence the physicochemical properties of a compound. For Phenanthrene-9-carboxamidoxime, these structural features are of particular interest due to the presence of the relatively rigid and planar phenanthrene moiety and the flexible carboxamidoxime group.

Conformational Analysis

Conformational analysis of Phenanthrene-9-carboxamidoxime involves the study of the spatial arrangement of its atoms, which can change through rotation around single bonds. The primary focus of this analysis is the orientation of the carboxamidoxime substituent relative to the phenanthrene ring system.

The conformation of the molecule is largely determined by the torsion angles involving the C9 atom of the phenanthrene ring and the atoms of the carboxamidoxime group. The planarity of the phenanthrene ring system is a dominant feature, but the molecule as a whole is not perfectly planar due to the stereochemistry of the carboxamidoxime group.

Key torsion angles that define the conformation include:

The angle between the plane of the phenanthrene ring and the plane of the C=NOH group.

The rotation around the C9-C(NOH)NH2 bond.

Studies on similar aromatic amidoximes suggest that the Z-configuration of the oxime group (where the -OH group is syn to the amino group) is generally more stable. This stability is often attributed to the potential for intramolecular hydrogen bonding between the oxime hydroxyl group and the amino group. However, intermolecular interactions in the crystal lattice can also significantly influence the preferred conformation.

Computational methods, such as Density Functional Theory (DFT), are often employed to predict the most stable conformations by calculating the potential energy surface as a function of key dihedral angles. These calculations can provide insights into the relative energies of different conformers and the energy barriers to their interconversion. For instance, calculations on related 1,5-diaryl-3-oxo-1,4-pentadiene derivatives have shown how substituent changes can significantly alter conformational preferences. mdpi.com

Crystal Packing

The arrangement of Phenanthrene-9-carboxamidoxime molecules in the solid state is elucidated through single-crystal X-ray diffraction analysis. researchgate.netprotoxrd.comrug.nlnorthwestern.edu This technique provides precise information about bond lengths, bond angles, and intermolecular interactions within the crystal lattice. The way molecules pack together is influenced by a balance of various non-covalent interactions, including hydrogen bonding, π–π stacking, and van der Waals forces. rsc.org

Hydrogen Bonding: The carboxamidoxime group, with its hydroxyl (-OH) and amino (-NH2) functionalities, is capable of forming a network of hydrogen bonds. These interactions are expected to be a dominant force in the crystal packing of Phenanthrene-9-carboxamidoxime. The oxime hydroxyl can act as a hydrogen bond donor, while the oxime nitrogen and the amino nitrogen can act as acceptors. This can lead to the formation of dimers, chains, or more complex three-dimensional networks. For example, in the crystal structure of some iron(II) complexes, crystal packing effects have been shown to stabilize specific spin states. rsc.org

Intermolecular Interactions Data Table:

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance in Crystal Packing |

| Hydrogen Bonding | O-H (oxime) | N (oxime/amino) | 2.5 - 3.2 | Primary directional force, forms structural motifs like dimers and chains. |

| Hydrogen Bonding | N-H (amino) | O (oxime) / N (oxime) | 2.7 - 3.5 | Contributes to the stability of the hydrogen-bonded network. |

| π–π Stacking | Phenanthrene Ring | Phenanthrene Ring | 3.3 - 3.8 (interplanar distance) | Stabilizes the crystal lattice through delocalized electron interactions. |

| C-H···π Interactions | C-H (phenanthrene) | Phenanthrene Ring | 2.5 - 3.0 (H to ring centroid) | Weaker interactions that contribute to the overall packing efficiency. |

The interplay of these intermolecular forces dictates the final crystal structure, influencing properties such as melting point, solubility, and polymorphism. The study of crystal packing provides a detailed understanding of how molecular structure governs the macroscopic properties of the solid material. nih.govmdpi.com

Applications in Materials Science

Luminescent Materials and Sensors

The phenanthrene (B1679779) moiety is known for its fluorescence properties. Upon coordination to a metal ion, the emission properties of Phenanthrene-9-carboxamidoxime can be significantly altered. This phenomenon, known as chelation-enhanced fluorescence (CHEF), can be exploited for the development of highly sensitive and selective fluorescent sensors for metal ions. boisestate.edu

The principle behind this application is that the free ligand may have its fluorescence quenched. Upon binding to a specific metal ion, the rigidity of the molecule increases, and non-radiative decay pathways are suppressed, leading to an enhancement of the fluorescence intensity.

Catalysis

Metal complexes of Phenanthrene-9-carboxamidoxime have the potential to act as catalysts in a variety of organic transformations. The phenanthrene backbone can provide a specific steric environment around the metal center, influencing the selectivity of the catalytic reaction. The electronic properties of the phenanthrene ring can also be tuned by introducing substituents, which in turn can modulate the reactivity of the metal catalyst. wordpress.com

Computational Chemistry and Theoretical Studies of Phenanthrene 9 Carboxamidoxime

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are pivotal in understanding the intrinsic properties of molecules. For phenanthrene-9-carboxamidoxime, these computational tools provide deep insights into its electronic structure, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized molecular geometry and total energy of molecules. DFT calculations, often using functionals like B3LYP and M06-2X with various basis sets (e.g., 6-31G(d), 6-31+G(d)), provide a detailed picture of bond lengths, bond angles, and dihedral angles, which correspond to the minimum energy conformation of the molecule. researchgate.netnih.gov For instance, in studies of related phenanthrene (B1679779) derivatives, geometry optimizations are a standard initial step to ensure that subsequent electronic property calculations are performed on the most stable structure. mdpi.comsemanticscholar.org The choice of functional and basis set is crucial and is often validated against experimental data where available, though for many novel or specific derivatives like phenanthrene-9-carboxamidoxime, experimental geometric data may be scarce. nih.gov The computed total energy of the optimized structure is a key piece of data, serving as a baseline for calculating other properties such as reaction energies and activation barriers.

Table 1: Representative DFT Functionals and Basis Sets Used in Molecular Geometry Optimization

| Functional | Basis Set | Common Application |

| B3LYP | 6-31G(d) | Standard for geometry optimizations and electronic structure of organic molecules. nih.gov |

| M06-2X | 6-31+G(d,p) | Good for main-group thermochemistry and non-covalent interactions. researchgate.net |

| PBE0 | 6-311G(d,p) | Used for electronic transitions and excited state calculations. mdpi.com |

| ωB97XD | 6-311+G(d,p) | Includes long-range and dispersion corrections, suitable for larger systems. plus.ac.at |

This table is illustrative and based on common practices in computational chemistry for similar aromatic compounds.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. ntu.edu.iqsapub.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive and can be easily polarized. researchgate.net

Computational studies on phenanthrene derivatives often involve calculating these orbital energies and visualizing their spatial distribution. researchgate.net For phenanthrene-9-carboxamidoxime, the HOMO would likely be distributed over the electron-rich phenanthrene ring system, while the LUMO might be localized more towards the electron-withdrawing carboxamidoxime group. This distribution of frontier orbitals is crucial for predicting sites of electrophilic and nucleophilic attack. The HOMO-LUMO gap can be fine-tuned by introducing different substituents, a strategy often explored in the design of materials for organic electronics. researchgate.net

Table 2: Conceptual Data for HOMO-LUMO Analysis of a Phenanthrene Derivative

| Parameter | Description | Typical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential. | -5.0 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity. | -1.5 to -2.5 |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO; indicates chemical reactivity and stability. | 3.0 to 4.5 |

Note: The values presented are hypothetical and representative for a molecule of this type. Actual values would be obtained from specific DFT calculations.

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) Lewis-type structures. uni-muenchen.denih.gov This method provides a quantitative description of bonding, charge distribution, and intramolecular interactions. faccts.de By examining the interactions between filled (donor) and empty (acceptor) NBOs, one can quantify the extent of charge delocalization and the energetic importance of specific orbital interactions through second-order perturbation theory. uni-muenchen.dewisc.edu

For phenanthrene-9-carboxamidoxime, NBO analysis could reveal hyperconjugative interactions, such as the delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms of the amidoxime (B1450833) group into the antibonding orbitals (σ* or π*) of the phenanthrene ring. These interactions stabilize the molecule and influence its geometry and reactivity. The analysis provides detailed information on atomic charges (Natural Population Analysis, NPA), bond types (e.g., σ, π), and the hybridization of atomic orbitals, offering a chemically intuitive picture of the electronic structure. wisc.eduresearchgate.net

Molecular Electrostatic Potential (ESP) maps are three-dimensional visualizations of the electrostatic potential on the surface of a molecule. readthedocs.io These maps are invaluable for understanding intermolecular interactions, as they show the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.netrsc.org The ESP is calculated from the molecule's electron density and is a reliable guide to its electrophilic and nucleophilic sites. readthedocs.io

In the case of phenanthrene-9-carboxamidoxime, an ESP map would likely show negative potential around the oxygen and nitrogen atoms of the carboxamidoxime group, indicating these are sites prone to electrophilic attack or hydrogen bonding. researchgate.net Conversely, the hydrogen atoms of the amidoxime and the aromatic rings would exhibit positive potential. ESP analysis is crucial for predicting how the molecule will interact with other molecules, including solvents, receptors, or reactants, and can provide insights into non-covalent interactions like hydrogen bonding and π-stacking. rsc.orgchemrxiv.org

Reaction Mechanism Predictions and Energetics

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions, identifying transient intermediates, and calculating the energy barriers associated with these transformations.

Theoretical calculations can map out the potential energy surface of a reaction, allowing for the determination of the most likely reaction mechanism. nih.govfrontiersin.org This involves locating the structures of reactants, products, transition states, and any intermediates along the reaction coordinate. For reactions involving phenanthrene derivatives, such as C-H activation, ozonolysis, or cyclization, computational studies have successfully detailed the sequence of elementary steps. researchgate.netacs.org For example, a study on the ozonolysis of phenanthrene used DFT methods to explore six different mechanistic pathways, identifying the primary ozonide intermediate and subsequent Criegee intermediates. researchgate.net Similarly, the mechanism of palladium-catalyzed C-H arylation of phenanthrene was investigated computationally, revealing a sequence of transmetalation, carbometalation, and elimination steps. acs.org

For phenanthrene-9-carboxamidoxime, computational studies could predict how the amidoxime group directs or participates in reactions. For instance, the synthesis of heterocyclic rings from the amidoxime moiety is a common transformation. DFT calculations could elucidate the pathways for such cyclization reactions, determining whether they proceed through a concerted or stepwise mechanism and identifying the key transition states. This predictive capability is essential for designing new synthetic routes and understanding reaction outcomes. espublisher.comresearchgate.net These computational approaches can also explore competing reaction pathways and explain observed regioselectivity or stereoselectivity. diva-portal.org

Transition State Characterization and Activation Energy Calculations

In the absence of specific studies on Phenanthrene-9-carboxamidoxime, a general discussion of the methodologies can be provided. Transition state theory is a fundamental concept in chemical kinetics, where the transition state represents the highest energy point along a reaction coordinate. Characterizing this transient species is crucial for understanding reaction mechanisms and calculating the activation energy (Ea), which is the minimum energy required for a reaction to occur.

Computational methods, such as DFT, are employed to locate transition state structures and calculate their energies. This involves mapping the potential energy surface of a reaction to identify the saddle point corresponding to the transition state. The activation energy can then be determined as the energy difference between the reactants and the transition state. For a hypothetical reaction involving Phenanthrene-9-carboxamidoxime, this would require defining a specific transformation, such as its synthesis or a subsequent reaction, and then performing the necessary quantum mechanical calculations.

Prediction of Spectroscopic Properties

Theoretical Calculation of NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods is a well-established technique for structure elucidation. DFT calculations, particularly using methods like the Gauge-Including Atomic Orbital (GIAO) approach, can provide highly accurate predictions of ¹H and ¹³C chemical shifts. These calculations are typically performed on optimized molecular geometries and can help in assigning experimental spectra, especially for complex molecules.

For Phenanthrene-9-carboxamidoxime, a theoretical NMR study would involve:

Optimization of the molecule's 3D geometry using a suitable level of theory.

Calculation of the magnetic shielding tensors for each nucleus.

Conversion of shielding tensors to chemical shifts, usually by referencing against a standard compound like tetramethylsilane (B1202638) (TMS).

The resulting data would be presented in a table comparing theoretical and (if available) experimental chemical shifts.

Simulation of UV-Vis and IR Spectra

Theoretical simulations are also invaluable for interpreting Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectra. Time-dependent DFT (TD-DFT) is the most common method for simulating UV-Vis spectra, providing information about electronic transitions and absorption wavelengths. The simulated spectrum can aid in understanding the electronic structure and identifying chromophores within the molecule.

Similarly, IR spectra can be simulated by calculating the vibrational frequencies and their corresponding intensities. These calculations are based on the second derivative of the energy with respect to atomic displacements. The resulting theoretical spectrum shows the expected positions and relative intensities of IR absorption bands, which correspond to specific vibrational modes of the molecule. For Phenanthrene-9-carboxamidoxime, this would help in identifying characteristic functional group vibrations, such as those of the amidoxime and the phenanthrene core.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the conformational flexibility and intermolecular interactions of a molecule over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model the dynamic behavior of a molecule in different environments, such as in solution or in a crystal lattice.

For a molecule like Phenanthrene-9-carboxamidoxime, MD simulations could be used to:

Explore its conformational landscape and identify stable conformers.

Study its interactions with solvent molecules.

Investigate its potential to form intermolecular hydrogen bonds or other non-covalent interactions.

The results of such simulations would provide a dynamic picture of the molecule's behavior that is complementary to the static information obtained from quantum mechanical calculations.

Advanced Applications of Phenanthrene 9 Carboxamidoxime in Materials and Chemical Technologies

Development of Organic Electronic Materials

The unique electronic structure of phenanthrene (B1679779) and its derivatives makes them promising candidates for use in organic electronic materials. The extended π-conjugated system of the phenanthrene core is conducive to charge transport, a fundamental property for applications in organic semiconductors.

Charge Transport Properties (inferred from PAHs in organic electronics)

The charge transport properties of organic materials are critical for their performance in electronic devices. For phenanthrene derivatives, the ability to transport charge is largely dictated by the degree of π-orbital overlap between adjacent molecules in the solid state. The planar conjugated π-system of the phenanthrene core facilitates this overlap, enabling efficient charge transport and π–π stacking interactions. pharmacyfreak.com

Theoretical studies using Density Functional Theory (DFT) on various phenanthrene derivatives have shown that their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be tuned by the introduction of different functional groups. spast.org For instance, calculations on a range of phenanthrene derivatives have indicated HOMO energy levels in the range of -5.510 to -6.069 eV, suggesting their suitability as p-type organic semiconductors. spast.org Furthermore, the calculated ionization potential (IP) values, ranging from 6.60 to 7.64 eV, are indicative of considerable air-stability. spast.org The anisotropic charge mobility in organic crystals of phenanthrene derivatives has been found to be in the order of 10⁻⁶ to 10⁻² cm²V⁻¹s⁻¹. spast.org

While specific experimental data for Phenanthrene-9-carboxamidoxime is not available, the presence of the electron-withdrawing carboxamidoxime group is expected to influence its electronic properties, potentially lowering the LUMO level and affecting its charge transport characteristics.

Table 1: Inferred Charge Transport Properties of Phenanthrene-9-carboxamidoxime Based on Analogous Phenanthrene Derivatives

| Property | Inferred Value/Characteristic | Reference |

| Semiconductor Type | p-type | spast.org |

| HOMO Energy Level | ~ -5.5 to -6.1 eV | spast.org |

| Charge Mobility | 10⁻⁶ - 10⁻² cm²V⁻¹s⁻¹ | spast.org |

| Key Structural Feature | Planar conjugated π-system | pharmacyfreak.com |

Optoelectronic Device Components

Phenanthrene derivatives have been extensively studied for their potential applications in organic light-emitting diodes (OLEDs) due to their intriguing photoluminescent and electroluminescent properties. academie-sciences.fr The rigid structure of the phenanthrene core contributes to high thermal stability, a desirable characteristic for device longevity.

The introduction of specific functional groups can significantly impact the optoelectronic properties of phenanthrene compounds. For example, new phenanthrene derivatives bearing a cyano group have been shown to possess relatively high electronic affinity, making them good candidates for electron-injection or hole-blocking layers in OLEDs. academie-sciences.fr The band gap of phenanthrene derivatives has been reported to be in the range of 1.28 eV to 3.20 eV, classifying them as wide-bandgap organic semiconductors. spast.org The carboxamidoxime group in Phenanthrene-9-carboxamidoxime, with its potential for hydrogen bonding and its electronic nature, could further enhance intermolecular interactions and influence thin-film morphology, which are crucial factors for the performance of optoelectronic devices.

Luminescent and Fluorescent Probes and Materials

The inherent fluorescence of the phenanthrene moiety makes it an excellent building block for the design of luminescent and fluorescent probes and materials. These materials have wide-ranging applications in biological imaging, environmental monitoring, and materials science.

Design for Specific Wavelength Emission

The emission wavelength of phenanthrene-based fluorophores can be precisely tuned by chemical modification. For instance, a fluorescent probe consisting of two phenanthrene units and one rhodamine B unit exhibits three-color emission at 351 nm (monomer), 500 nm (excimer), and 582 nm (rhodamine). bam.dersc.orgfu-berlin.de This multi-color emission is a result of the interplay between the phenanthrene monomer, the formation of a phenanthrene excimer through the interaction of two neighboring phenanthrene units in the excited state, and the rhodamine moiety. bam.de

The design of Phenanthrene-9-carboxamidoxime could be tailored for specific wavelength emissions by further derivatization of the phenanthrene core or the carboxamidoxime group. The ability to control the emission properties is crucial for developing probes for multiplexed detection or for applications requiring specific excitation and emission windows.

Table 2: Examples of Emission Wavelengths in Phenanthrene-Based Fluorescent Probes

| Fluorophore System | Emission Wavelength(s) | Emission Color(s) | Reference |

| Phenanthrene-Rhodamine Dyad | 351 nm, 500 nm, 580 nm | Blue, Blue-Green, Red | rsc.orgfu-berlin.de |

| Phenanthrene[9,10-d]imidazole-phenol | Green Emission | Green | rsc.org |

Sensing Applications

Phenanthrene-based fluorescent probes have been successfully employed in various sensing applications due to their high sensitivity and selectivity. The fluorescence of these probes can be modulated by the presence of specific analytes, leading to a "turn-on" or "turn-off" response.